molecular formula C7H13Cl B2799295 1-Chlorohept-3-ene CAS No. 74962-54-2

1-Chlorohept-3-ene

Cat. No.: B2799295
CAS No.: 74962-54-2
M. Wt: 132.63
InChI Key: QYKUIEXHAJUFBW-UHFFFAOYSA-N
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Description

1-Chlorohept-3-ene is an aliphatic chloroalkene with the molecular formula C₇H₁₃Cl. Its structure comprises a seven-carbon chain with a chlorine atom at position 1 and a double bond at position 3.

Properties

IUPAC Name

(E)-1-chlorohept-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKUIEXHAJUFBW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorohept-3-ene can be synthesized through several methods. One common approach involves the chlorination of hept-3-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination process can be carried out in a continuous flow reactor, which allows for better control over reaction parameters and higher yields. Additionally, the use of alternative chlorinating agents such as sulfuryl chloride (SO2Cl2) can be explored to optimize the process .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorohept-3-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) to form hept-3-en-1-ol.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihalides or haloalkanes.

    Oxidation Reactions: The double bond can be oxidized to form epoxides or diols, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Hept-3-en-1-ol.

    Addition: 1,2-Dibromoheptane or 1-Bromoheptane.

    Oxidation: Hept-3-ene-1,2-diol or 1-Chloro-3,4-epoxyheptane.

Scientific Research Applications

1-Chlorohept-3-ene has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Chemical Biology: It is used as a probe to study biological processes involving alkene and halogen interactions

Mechanism of Action

The mechanism of action of 1-chlorohept-3-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon it is attached to more susceptible to nucleophilic attack. The double bond, on the other hand, can participate in electrophilic addition reactions. These properties make this compound a versatile compound in various chemical transformations .

Comparison with Similar Compounds

1-Chlorocyclohexene (CAS 930-66-5)

  • Structure : Cyclic chloroalkene with a six-membered ring.
  • Key Differences :
    • Cyclic structure reduces conformational flexibility compared to linear 1-Chlorohept-3-ene.
    • Higher ring strain may enhance reactivity in ring-opening reactions.
    • Lower molecular weight (142.6 g/mol) vs. This compound (148.6 g/mol) .

1,1-Dichloroethene (CAS 75-35-4)

  • Structure : Dichlorinated ethene with two chlorine atoms on the same carbon.
  • Key Differences: Higher density (1.22 g/cm³) due to dual chlorine substitution. Greater electrophilicity and toxicity compared to mono-chlorinated alkenes. Used industrially as a monomer for polyvinylidene chloride (PVDC) production, unlike this compound, which lacks significant industrial-scale use .

Functional Group Analogs: 3-Chlorobenzaldehyde and Aromatic Chloroalkenes

3-Chlorobenzaldehyde (CAS 587-04-2)

  • Structure : Aromatic aldehyde with a chlorine substituent.
  • Key Differences :
    • Presence of an aldehyde group (-CHO) introduces polarity and oxidation sensitivity.
    • Reactivity dominated by electrophilic aromatic substitution rather than alkene addition.
    • Higher boiling point (214°C) due to aromatic stabilization vs. ~120–140°C estimated for this compound .

1-Chloro-3-(2-chloroprop-2-enyl)benzene (CAS 731772-04-6)

  • Structure : Benzene ring with a chlorinated propenyl side chain.
  • Key Differences :
    • Combines aromatic stability with allylic chlorine reactivity.
    • Enhanced environmental persistence due to aromaticity, unlike aliphatic this compound, which may degrade faster in aerobic conditions .

Environmental and Toxicological Profiles

  • 1,1-Dichloroethene: Classified by the EPA as a hazardous air pollutant with a half-life of 10–20 days in air.
  • 3-Chlorobenzaldehyde : Lower environmental persistence due to biodegradability but poses risks to aquatic life .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Water Solubility
This compound C₇H₁₃Cl ~130 (estimated) ~0.92 (estimated) Low
1-Chlorocyclohexene C₆H₉Cl 142–145 1.08 Insoluble
1,1-Dichloroethene C₂H₂Cl₂ 31.7 1.22 0.25 g/100 mL

Table 2: Regulatory and Hazard Information

Compound CAS Number EPA Hazard Classification Key Risks
This compound Not available Not classified Flammability, irritation
1,1-Dichloroethene 75-35-4 Hazardous Air Pollutant Carcinogenicity
3-Chlorobenzaldehyde 587-04-2 Irritant (GHS) Skin/eye damage

Biological Activity

1-Chlorohept-3-ene (C7H13Cl) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a chlorine atom attached to the third carbon of a heptene chain, which contributes to its reactivity and biological activity. Its molecular structure can be represented as follows:

  • Molecular Formula : C7H13Cl
  • Molecular Weight : 146.63 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. A study conducted by BenchChem highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity . It was found to be particularly effective against certain strains of fungi, with a notable impact on Candida species. The antifungal mechanism may involve interference with ergosterol synthesis, a crucial component of fungal cell membranes.

The biological activity of this compound can be attributed to its structural features:

  • Reactivity of the Chlorine Atom : The chlorine atom enhances the electrophilic nature of the compound, allowing it to react with nucleophiles in biological systems.
  • Double Bond : The presence of a double bond in the heptene structure allows for various chemical reactions that can modify biological pathways.

Study on Antitumor Activity

A significant study published in the Journal of Medicinal Chemistry explored the potential antitumor effects of this compound. Researchers synthesized derivatives of the compound and tested their efficacy against several cancer cell lines.

Findings :

  • The compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50 values were determined as follows:
Cell LineIC50 (µM)
MCF-715
A54920

The study concluded that modifications to the chlorine substituent could enhance antitumor activity, suggesting avenues for further research in drug development.

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profile of this compound. According to PubChem, toxicity studies indicate that high concentrations may lead to cytotoxicity in mammalian cells. Therefore, careful consideration is necessary when evaluating therapeutic applications.

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